N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide
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Overview
Description
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while quinoline is a heterocyclic aromatic organic compound with various applications in medicinal chemistry.
Preparation Methods
The synthesis of N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide typically involves the reaction of 8-methoxyquinoline-5-carboxylic acid with adamantane-1-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under mild conditions .
Chemical Reactions Analysis
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral and antibacterial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The adamantane moiety imparts stability and rigidity to the compound, making it useful in the design of novel materials with enhanced mechanical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving quinoline derivatives and adamantane-based compounds.
Mechanism of Action
The mechanism of action of N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process, while the adamantane moiety can enhance the compound’s stability and binding affinity. The compound may also inhibit enzymes involved in viral replication or bacterial cell wall synthesis, contributing to its potential antiviral and antibacterial effects .
Comparison with Similar Compounds
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide can be compared with other similar compounds, such as:
N-(8-propoxyquinolin-5-yl)adamantane-1-carboxamide: This compound has a similar structure but with a propoxy group instead of a methoxy group, which may alter its chemical properties and biological activity.
Adamantane carboxamides: These compounds share the adamantane moiety but differ in the attached functional groups, leading to variations in their chemical reactivity and applications.
This compound stands out due to its unique combination of quinoline and adamantane, offering a balance of stability and biological activity that makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-25-18-5-4-17(16-3-2-6-22-19(16)18)23-20(24)21-10-13-7-14(11-21)9-15(8-13)12-21/h2-6,13-15H,7-12H2,1H3,(H,23,24) |
InChI Key |
BMZRSOOKTLNVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C34CC5CC(C3)CC(C5)C4)C=CC=N2 |
Origin of Product |
United States |
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